Cas no 2092091-08-0 (2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol)
2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-5-methanol, 2-(3,4-dichloro-2-pyridinyl)-
- 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol
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- Inchi: 1S/C9H7Cl2N3O/c10-6-1-2-12-8(7(6)11)9-13-3-5(4-15)14-9/h1-3,15H,4H2,(H,13,14)
- InChI Key: HQEPXZYPLDWUJW-UHFFFAOYSA-N
- SMILES: C1(C2=NC=CC(Cl)=C2Cl)NC(CO)=CN=1
2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-307340-1.0g |
[2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-yl]methanol |
2092091-08-0 | 1.0g |
$0.0 | 2023-02-26 | ||
| Enamine | EN300-307340-1g |
[2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-yl]methanol |
2092091-08-0 | 1g |
$0.0 | 2023-09-05 |
2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol
Introduction to 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol (CAS No. 2092091-08-0)
2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 2092091-08-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in drug discovery and development. The compound’s framework integrates a 3,4-dichloropyridine moiety with an imidazole ring, connected through a methanol functional group. Such a structural configuration suggests versatile interactions with biological targets, making it a promising candidate for further exploration.
The 3,4-dichloropyridine substituent plays a crucial role in modulating the electronic properties of the molecule, enhancing its binding affinity to specific enzymes or receptors. This feature is particularly valuable in the design of selective inhibitors, which are essential for treating various diseases with minimal side effects. In contrast, the imidazole ring is a well-known pharmacophore found in numerous bioactive molecules, including antifungal and anticancer agents. Its presence in 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol suggests potential therapeutic benefits across multiple domains of medicine.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the 3,4-dichloropyridine moiety can interact with hydrophobic pockets of target proteins, while the imidazole ring forms hydrogen bonds with polar residues. These interactions are critical for achieving high drug-like properties, such as solubility and metabolic stability. Furthermore, the methanol group at the 4-position of the imidazole ring provides a site for further functionalization, allowing for the synthesis of derivatives with enhanced pharmacological activity.
In the context of drug discovery, 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol has been investigated for its potential role in modulating inflammatory pathways. Emerging research suggests that this compound may inhibit key enzymes involved in cytokine production, thereby reducing inflammation in chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its structural similarity to known kinase inhibitors has prompted investigations into its ability to interfere with aberrant signaling pathways in cancer cells. Preclinical studies have shown promising results in vitro, demonstrating its efficacy in reducing proliferation and inducing apoptosis in certain tumor models.
The synthesis of 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired heterocyclic core efficiently. These techniques not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecular structure for optimal biological activity.
From a medicinal chemistry perspective, the scaffold of 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol offers a rich platform for structure-based drug design. By leveraging computational tools like molecular dynamics simulations and virtual screening algorithms, researchers can identify potential analogs with improved pharmacokinetic profiles or enhanced target specificity. Such approaches are integral to modern drug development pipelines, where rapid identification of lead compounds is essential for bringing new therapies to market.
The compound’s potential extends beyond traditional pharmaceutical applications. Its unique chemical properties make it suitable for use as an intermediate in agrochemical formulations and specialty chemicals. For instance, derivatives of this molecule have shown promise as herbicides or fungicides due to their ability to disrupt essential biological processes in plants without harming non-target organisms. This dual utility underscores the versatility of 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol as a building block for diverse industrial applications.
As research continues to evolve, new methodologies for evaluating the biological activity of this compound are being developed. High-throughput screening (HTS) technologies enable rapid testing of large libraries of molecules against numerous disease-relevant targets, accelerating the discovery process significantly. Moreover, advances in biophysical techniques such as surface plasmon resonance (SPR) and X-ray crystallography provide detailed insights into how 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol interacts with biological macromolecules at an atomic level.
The regulatory landscape surrounding novel compounds like 2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-ylmethanol is stringent but well-defined. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy before clinical translation occurs. Collaborative efforts between academic institutions and pharmaceutical companies are critical to navigating these requirements efficiently while maintaining scientific integrity throughout preclinical and clinical development phases.
In conclusion,2-(3,4-dichloropyridin-2-yl)-1H-imidazol-4-y-methanol (CAS No. 2092091–08–0) represents a compelling example of how structural innovation can drive therapeutic progress across multiple medical disciplines。 Its unique combination of chemical features positions it as a valuable asset in ongoing drug discovery efforts。 As research advances, further exploration into its biological activities will undoubtedly uncover new opportunities for improving human health through targeted molecular interventions。
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